molecular formula C58H54Cl2P2Ru+ B1516203 [Rucl(P-cymene)((R)-tolbinap)]CL CAS No. 1034001-51-8

[Rucl(P-cymene)((R)-tolbinap)]CL

Cat. No.: B1516203
CAS No.: 1034001-51-8
M. Wt: 985 g/mol
InChI Key: ZKAJUZRGXDGAJV-UHFFFAOYSA-L
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Description

[Rucl(P-cymene)((R)-tolbinap)]CL is a chiral precious metal catalyst used in asymmetric hydrogenation reactions . It is also known as Chloro [®- (+)-2,2′C-bis (di-p-tolylphosphino)-1,1′C-binaphthyl] (p-cymene)ruthenium (II) Chloride .


Synthesis Analysis

The synthesis of This compound involves direct immobilization and surface anchorage with heteropolyacids . The procedure based on the commonly used impregnation did not provide a catalyst with a stable anchorage of the active complex .


Molecular Structure Analysis

The molecular formula of This compound is C58H54Cl2P2Ru+ . The InChI Key is ZKAJUZRGXDGAJV-UHFFFAOYSA-L .


Chemical Reactions Analysis

This compound is used in asymmetric hydrogenation reactions .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 984.99 g/mol . It appears as a light yellow to brown powder to crystal .

Scientific Research Applications

Complex Formation and Reactivity

  • Complex Formation with Pyrazolyldiphenylphosphine : The complex [RuCl2(p-cymene)]2 reacts with 1-(3,5-dimethyl)pyrazolyldiphenylphosphine to form RuCl2(p-cymene)(P(Me2Pz)Ph2), showcasing its ability to form new complexes through ligand exchange processes (Tribó et al., 2000).

  • Catalytic Applications in Metathesis Polymerization : New RuCl2(p-cymene)(ER2R') complexes have been synthesized and used as catalyst precursors for the ring-opening metathesis polymerization (ROMP) of various cyclic olefins, indicating their potential in catalysis (Jan et al., 2000).

Anticancer Research

  • Antiproliferative Activity Against Cancer Cell Lines : A series of ruthenium(II) arene derivatives, similar in structure to [RuCl(P-cymene)((R)-tolbinap)]Cl, have shown significant in vitro antiproliferative activities against human gastric and liver cancer cell lines, suggesting their potential in cancer therapy (Su et al., 2015).

Structural and Theoretical Studies

  • X-ray Crystallography for Structural Analysis : The structure of ruthenium(II) complexes with p-cymene has been analyzed using X-ray crystallography, providing insights into their molecular geometry and coordination environment, which is crucial for understanding their reactivity and applications (Aitali et al., 2000).

Catalysis and Synthesis

  • Asymmetric Synthesis : A chiral Ru(II) complex with p-cymene has been used as an efficient catalyst for asymmetric transfer hydrogenation of pyridyl ketones, demonstrating its utility in producing optically active compounds (Okano et al., 2000).

  • Hydroboration of Carbonyl Compounds : [Ru(p-cymene)Cl2]2 has been used as a catalyst for the hydroboration of aldehydes and ketones, showcasing its utility in organic synthesis (Kaithal et al., 2015).

Molecular Docking and Biological Activity

  • Molecular Docking Studies for Biological Activity : Ruthenium(II)–arene complexes have been analyzed for their binding to biological molecules like bovine serum albumin, providing insights into their potential biological activities and interactions (Eichhorn et al., 2022).

Miscellaneous Applications

  • Electrochemistry as a Correlation Tool : The electrochemical properties of [RuCl2(p-cymene)] complexes have been correlated with their catalytic activities in certain chemical reactions, demonstrating their potential in analytical chemistry (Richel et al., 2006).

  • Microwave-Assisted Syntheses : Microwave heating has been used to promote reactions of [(p-cymene)RuCl2]2 with various ligands, indicating its utility in facilitating chemical syntheses (Albrecht et al., 2009).

Safety and Hazards

When handling [Rucl(P-cymene)((R)-tolbinap)]CL, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also advised to use a local exhaust if dust or aerosol will be generated .

Future Directions

The future directions of [Rucl(P-cymene)((R)-tolbinap)]CL could involve further exploration of its use in asymmetric hydrogenation reactions . There may also be potential for improved performance through microenvironment engineering of nanocages .

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAJUZRGXDGAJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].[Cl-].[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H54Cl2P2Ru+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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